molecular formula C14H20N2O4S B4956670 N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4956670
M. Wt: 312.39 g/mol
InChI Key: TUKLMUMBXMVVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as AMG 282, is a small molecule antagonist of the gastrin-releasing peptide receptor (GRPR). It has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer.

Mechanism of Action

AMG 282 works by binding to the N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, which is overexpressed in various types of cancer cells. By blocking the activity of the N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, AMG 282 inhibits the growth and proliferation of cancer cells. Additionally, AMG 282 has been found to have anti-inflammatory properties, which may contribute to its potential as a treatment for gastrointestinal disorders.
Biochemical and Physiological Effects:
AMG 282 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, AMG 282 has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AMG 282 in lab experiments is its specificity for the N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. This allows researchers to study the role of the N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in various disease states, including cancer and gastrointestinal disorders. However, one limitation of using AMG 282 is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research on AMG 282. One area of focus is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand the mechanism of action of AMG 282 and its potential as a therapeutic agent for various diseases. Finally, there is a need for additional clinical trials to evaluate the safety and efficacy of AMG 282 in humans.

Synthesis Methods

AMG 282 can be synthesized through a multi-step process that involves the coupling of various chemical intermediates. The synthesis starts with the preparation of N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)glycinamide, which is then converted to N~1~-allyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide using sulfonylation reagents.

Scientific Research Applications

AMG 282 has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer. It has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. AMG 282 has also been studied for its potential as a treatment for inflammatory bowel disease and other gastrointestinal disorders.

properties

IUPAC Name

2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-5-8-15-14(17)10-16(21(4,18)19)12-9-11(2)6-7-13(12)20-3/h5-7,9H,1,8,10H2,2-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKLMUMBXMVVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NCC=C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylglycinamide

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